N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative featuring a [2,3'-bithiophene] moiety, a hydroxyethyl chain, and a 3,5-dimethyl-1,2-oxazole core. The compound’s structure integrates conjugated thiophene units, which are known for their electronic properties, and a sulfonamide group, which often enhances bioavailability and binding affinity in medicinal chemistry . The hydroxyethyl substituent may improve solubility, while the dimethyl-oxazole ring contributes to steric and electronic modulation.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S3/c1-9-15(10(2)21-17-9)24(19,20)16-7-12(18)14-4-3-13(23-14)11-5-6-22-8-11/h3-6,8,12,16,18H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZAWCUBSUFWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound with significant potential in biological applications. This article reviews the biological activity associated with this compound, including its mechanism of action, interactions with biological targets, and relevant case studies that highlight its efficacy.
1. Structural Characteristics
The compound features a bithiophene moiety that contributes to its electronic properties, a hydroxyethyl group that enhances solubility and reactivity, and an oxazole ring which is known for its biological significance. The sulfonamide group is often associated with pharmacological activities.
The mechanism by which this compound exerts its biological effects primarily involves:
- Molecular Interactions : The bithiophene structure allows for π–π stacking interactions with nucleic acids and proteins, enhancing binding affinity to biological targets.
- Hydrogen Bonding : The hydroxyethyl and sulfonamide groups facilitate hydrogen bonding, which is crucial for the stability of the compound in biological systems.
- Redox Activity : The electronic properties of the bithiophene moiety may modulate oxidative stress pathways, influencing cellular signaling.
3. Biological Activities
Research has indicated that compounds similar to this compound exhibit a wide range of biological activities:
Anticancer Activity
Studies have shown that oxazole derivatives can possess significant anticancer properties. For instance:
- A related compound demonstrated an IC50 value of approximately 92.4 µM against various cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer) .
Antimicrobial Properties
Compounds containing sulfonamide groups are often evaluated for their antimicrobial activity:
- In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Oxazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammation .
Case Study 1: Anticancer Efficacy
A study on a structurally similar oxazole derivative highlighted its ability to inhibit tumor growth in xenograft models. The compound showed promising results in reducing tumor size by up to 50% compared to control groups within a treatment period of four weeks.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, derivatives of the sulfonamide class were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibitory effects at low concentrations, suggesting potential for therapeutic development.
5. Data Summary
| Activity Type | IC50/Effect | Target/Pathway |
|---|---|---|
| Anticancer | IC50 ~92.4 µM | Various cancer cell lines |
| Antimicrobial | Effective against MRSA | Gram-positive bacteria |
| Anti-inflammatory | Inhibition of inflammatory pathways | Cytokine signaling pathways |
6. Conclusion
This compound presents a promising avenue for further research due to its diverse biological activities. Its unique structural features contribute to its interaction with various molecular targets, paving the way for potential applications in drug development.
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison with Triazole-Thiones
Bithiophene-Containing Polymers ()
BAI3 and BAI4 in are polymeric near-infrared emitters with extended bithiophene units. Comparisons include:
- Bithiophene Functionalization: The target compound’s [2,3'-bithiophene] is substituted with a hydroxyethyl group, whereas BAI3/BAI4 feature dodecyl chains and brominated thiophenes. The hydroxyethyl group enhances hydrophilicity, while dodecyl chains promote solubility in nonpolar solvents .
- Electronic Properties : BAI3/BAI4 exhibit extended conjugation for NIR emission, whereas the target compound’s electronic behavior is likely modulated by the electron-withdrawing sulfonamide and oxazole groups.
Table 2: Comparison with Bithiophene-Based Polymers
Sulfonamide Derivatives in Medicinal Chemistry
Compared to classical sulfonamide drugs like acetazolamide, the target compound’s bithiophene and oxazole moieties may offer unique steric and electronic profiles for targeting membrane-bound enzymes or receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
